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Compound of Interest |

Compound Name: 1-(4-Chlorophenyl)butan-1-ol
CAS No.: 13856-86-5
Cat. No.: B183507

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-chlorophenyl)butan-1-ol
(CAS: 13856-86-5), a critical chiral building block in the synthesis of antihistamines,
agrochemicals, and aryl-alkyl carbinol derivatives.[1][2] While the nominal molecular weight is
184.66 g/mol , this value is an average that obscures the critical isotopic distribution required
for accurate mass spectrometry (MS) validation. This document details the physicochemical
properties, synthetic routes (Grignard vs. Asymmetric Reduction), and analytical protocols
necessary for the rigorous identification and utilization of this compound in drug development.

Physicochemical Profile
Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying on the
average molecular weight is insufficient due to the significant mass defect of the chlorine atom.
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Parameter Value Notes

Used for molarity calculations.

Average Molecular Weight 184.66 g/mol
[11[2][3]
Based on
C,
Monoisotopic Mass 184.065 g/mol H,
O, and
CL[1][2]
C
Molecular Formula H
Clo
Characteristic of
Isotopic Pattern (M : M+2) 3:1 Cl (75.78%) and
Cl (24.22%).[2]
Exists as (
Chirality 1 Stereocenter (C1) )-and (

)-enantiomers.[1][2]

Solubility & Lipophilicity

The presence of the 4-chlorophenyl moiety significantly increases lipophilicity compared to non-
halogenated analogues.[1][2]

e LogP (Predicted): ~2.9 — 3.1[2]

o Solubility: Insoluble in water; highly soluble in organic solvents (DCM, Methanol, Ethyl
Acetate).[2]
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e Implication: In biological assays, this compound requires a carrier solvent (e.g., DMSO) and
may exhibit non-specific binding to plasticware if not controlled.[2]

Synthetic Architecture

The synthesis of 1-(4-chlorophenyl)butan-1-ol is generally approached via two distinct
mechanistic pathways, depending on the requirement for stereocontrol.

Pathway A: C-C Bond Formation (Grignhard)[2]

e Mechanism: Nucleophilic addition of propylmagnesium bromide to 4-chlorobenzaldehyde.[1]

[2]
e Pros: High atom economy; readily available starting materials.[1][2]

e Cons: Produces a racemic mixture; requires anhydrous conditions.[1][2]

Pathway B: Asymmetric Ketone Reduction[2]

e Mechanism: Reduction of 4-chlorobutyrophenone using a chiral catalyst (e.g., CBS-
oxazaborolidine or biocatalysis via Rhodotorula rubra).[1][2]

e Pros: Access to high enantiomeric excess (>98% ee).[2]

o Cons: Higher reagent cost; requires precise temperature control (-78°C for CBS).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and reaction pathways.
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Route A: Racemic Synthesis

M Propylmagnesium Bromide
(Grignard)

Acidic Workup (H30+)

- Stereoselective Reduction 1-(4-Chlorophenyl)butan-1-ol

Click to download full resolution via product page

Figure 1: Synthetic logic comparing Grignard addition (racemic) vs. Ketone reduction
(enantioselective).[2]

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on verifying identity beyond simple retention time.[1]

[2]

Mass Spectrometry (GC-MS/LC-MS)

The chlorine atom provides a built-in "checksum” for validation.[1][2]
» Parent lon: Look for the cluster at m/z 184 and 186.[2]
e Fragmentation Logic:

o Alpha-Cleavage: The bond between C1 and C2 breaks, ejecting the propyl chain.[1][2]
This generates a stable oxonium ion fragment containing the chlorophenyl ring.[2]
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o Dehydration: Loss of water (M-18) is common in electron impact (El) ionization.[1][2]

Fragmentation Pathway Diagram

Understanding the fragmentation is crucial for distinguishing this molecule from its isomers
(e.g., 4-chlorobutanol).[1][2]

Molecular lon [M]+
m/z 184 / 186 (3:1)

- H20 (18 Da) \ e- Impact

[M - H20O]+ Alpha Cleavage
m/z 166 / 168 (Loss of Propyl)

Formation of resonance
stabilized cation

Base Peak lon

(Chlorobenzyl cation)
m/z 141/ 143

Click to download full resolution via product page

Figure 2: Mass Spectrometry fragmentation logic. The preservation of the Cl isotope pattern in
the base peak is diagnostic.

Experimental Protocols
Protocol: Grighard Synthesis (Racemic)

Objective: Synthesis of 1-(4-chlorophenyl)butan-1-ol from 4-chlorobenzaldehyde.[1][2]

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar,
addition funnel, and nitrogen inlet.[2]

e Reagent Preparation: Charge flask with 4-chlorobenzaldehyde (10.0 mmol) dissolved in
anhydrous THF (20 mL). Cool to 0°C.[2]
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o Addition: Add propylmagnesium bromide (12.0 mmol, 2.0 M in ether) dropwise over 20
minutes. Critical: Maintain temperature <5°C to minimize side reactions.[2]

e Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC
(Hexane:EtOAc 8:2).[2]

e Quench: Cool to 0°C. Slowly add saturated NH

Cl solution.

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
MgSO

, and concentrate.[2]

 Purification: Silica gel chromatography.

Protocol: Enantiomeric Separation (HPLC)

Objective: Determine Enantiomeric Excess (ee) of the product.[2]
e Column: Chiralcel OD-H or AD-H (Cellulose-based).[1][2]
» Mobile Phase: Hexane : Isopropanol (90:10).[2]
e Flow Rate: 1.0 mL/min.[1][2]
e Detection: UV at 220 nm (absorption of the chlorobenzene moiety).[2]
o Expected Result: Baseline separation of (
) and (

) enantiomers.

Applications in Drug Development

1-(4-Chlorophenyl)butan-1-ol serves as a versatile chiral synthon.[1][2]
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e Antihistamines: Structural analogue to intermediates used in chlorpheniramine synthesis.[1]

[2]

o Agrochemicals: Precursor for triazole fungicides where the chlorophenyl group confers
metabolic stability.[2]

e Mechanistic Probes: Used to study alcohol dehydrogenase (ADH) specificity in metabolic
studies.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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